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HIV Protease Substrate VI

Cat. No.: B6303691
M. Wt: 891.0 g/mol
InChI Key: SKVRTIXPQZQNMQ-APYWWOEASA-N
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Description

Significance of HIV Protease in Viral Pathogenesis and Antiviral Strategy

The HIV protease is an aspartyl protease that plays an indispensable role in the life cycle of the HIV virus. nih.govnih.gov After an infected host cell translates the viral RNA into large polyproteins called Gag and Gag-Pol, the HIV protease is responsible for cleaving these long protein chains into smaller, functional proteins. nih.govmdpi.com These smaller proteins include structural components necessary for the assembly of new virus particles, as well as essential viral enzymes like reverse transcriptase and integrase. nih.govmdpi.com Without the action of HIV protease, the newly synthesized viral particles cannot mature into infectious virions, effectively halting the spread of the virus. nih.govmdpi.com

This critical function makes the HIV protease a prime target for antiviral therapy. nih.govnih.gov By inhibiting the action of this enzyme, the viral replication cycle is interrupted. Protease inhibitors are a class of antiretroviral drugs designed to bind to the active site of the HIV protease, preventing it from cleaving the viral polyproteins. nih.govnih.gov This strategy has been a cornerstone of highly active antiretroviral therapy (HAART), which has dramatically improved the prognosis for individuals living with HIV/AIDS. nih.gov

Role of Substrates in Elucidating HIV Protease Function

Synthetic substrates, such as HIV Protease Substrate VI, are vital for studying the function of HIV protease in a controlled laboratory setting. This specific substrate is a chromogenic peptide, meaning it contains a chemical group that changes color when the substrate is cleaved. nih.govglpbio.com Researchers can monitor this color change using a spectrophotometer to determine the rate of the enzymatic reaction. nih.gov

The use of this compound and similar chromogenic substrates allows for:

Kinetic Analysis: Researchers can determine key kinetic parameters of the HIV protease, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). nih.govpnas.org The Km value reflects the substrate concentration at which the enzyme operates at half its maximum velocity, indicating the affinity of the enzyme for the substrate. The kcat value represents the number of substrate molecules each enzyme site converts to product per unit time. Together, the kcat/Km ratio provides a measure of the enzyme's catalytic efficiency. pnas.orgtandfonline.com

Inhibitor Screening: The substrate is essential for testing the efficacy of potential protease inhibitors. nih.govgoogle.com In these assays, the enzyme, substrate, and a potential inhibitor are combined. A reduction in the rate of color change compared to a control without the inhibitor indicates that the compound is successfully blocking the protease's activity. nih.govgoogle.com

Studying Drug Resistance: HIV can mutate, leading to changes in the structure of the protease that make it less susceptible to inhibitors. asm.org By using substrates like this compound, scientists can study the enzymatic activity of these mutated proteases and understand how resistance develops. nih.govasm.org This knowledge is crucial for developing new generations of protease inhibitors that are effective against resistant strains of the virus. asm.org

Investigating Enzyme Specificity: Researchers can synthesize variations of the substrate to determine which amino acid sequences the protease preferentially cleaves. nih.govmdpi.com This helps in understanding the fundamental biology of the enzyme and can inform the design of more specific and effective inhibitors. nih.govmdpi.com

Historical Context of HIV Protease Substrate Development for Research Applications

Following the identification of HIV as the causative agent of AIDS in the mid-1980s, intense research efforts focused on understanding the virus's replication cycle to identify potential drug targets. The discovery of the essential role of HIV protease quickly established it as a high-priority target. acs.org Early research in the late 1980s and early 1990s was dedicated to isolating, purifying, and characterizing the enzyme. acs.org

A significant breakthrough was the development of synthetic substrates that mimicked the natural cleavage sites of the HIV protease in the Gag and Gag-Pol polyproteins. nih.gov The creation of chromogenic substrates, such as those incorporating a p-nitrophenylalanine residue, was a major advancement. nih.govpnas.org Cleavage of the peptide bond adjacent to this residue by the protease results in a shift in its absorbance spectrum, which can be easily measured. nih.govpnas.org

These first-generation chromogenic substrates enabled the development of continuous spectrophotometric assays, providing a more efficient and quantitative method for studying protease activity compared to earlier, more cumbersome techniques like HPLC-based assays. nih.gov This technological advancement greatly accelerated research into HIV protease kinetics and the screening of potential inhibitors, laying the groundwork for the successful development of the protease inhibitors that remain a critical component of HIV treatment today.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C40H66N12O11
Molecular Weight 891.0 g/mol
CAS Number 130877-92-8
Appearance Solid
Amino Acid Sequence Ac-Arg-Lys-Ile-Nle-Phe(NO2)-Gln-Arg-NH2

Data sourced from PubChem and other chemical suppliers. nih.govchemicalbook.compharmaffiliates.com

Table 2: Representative Kinetic Data for a Chromogenic HIV-1 Protease Substrate

The following table presents kinetic data for the hydrolysis of a widely used chromogenic substrate, Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle-NH2, which is structurally and functionally similar to this compound. This data illustrates how such substrates are used to characterize the enzyme's efficiency.

EnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Wild-Type HIV-1 Protease37.49 ± 0.630.81 ± 0.0821,605
Mutant HIV-1 Protease (LPV-resistant)67.78 ± 1.220.54 ± 0.137,967

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H66N12O11 B6303691 HIV Protease Substrate VI

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H66N12O11/c1-6-8-12-27(33(42)55)47-34(56)23(5)46-36(58)29(18-19-31(53)54)48-38(60)30(21-24-14-16-25(17-15-24)52(62)63)50-37(59)28(13-9-7-2)49-39(61)32(22(3)4)51-35(57)26(41)11-10-20-45-40(43)44/h14-17,22-23,26-30,32H,6-13,18-21,41H2,1-5H3,(H2,42,55)(H,46,58)(H,47,56)(H,48,60)(H,49,61)(H,50,59)(H,51,57)(H,53,54)(H4,43,44,45)/t23-,26-,27-,28-,29-,30-,32-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVRTIXPQZQNMQ-APYWWOEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCCC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H66N12O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

891.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological Frameworks Utilizing Hiv Protease Substrate Vi

Spectrophotometric and Fluorometric Assay Development

The development of spectrophotometric and fluorometric assays has been pivotal in advancing research on HIV protease. These assays provide sensitive and continuous monitoring of enzyme activity, facilitating detailed kinetic studies and high-throughput screening of inhibitors.

Design Principles of Chromogenic and Fluorogenic Substrate Analogs

The design of chromogenic and fluorogenic substrate analogs for HIV protease is centered on creating molecules that, upon cleavage by the enzyme, produce a detectable change in their optical properties. nih.govnih.gov

Chromogenic Substrates: These substrates are designed to release a chromophore (a colored compound) upon enzymatic cleavage. A common strategy involves incorporating a p-nitroanilide (pNA) group at the cleavage site of a peptide sequence recognized by the protease. The cleavage of the amide bond releases the pNA, which results in an increase in absorbance at a specific wavelength, allowing for the spectrophotometric monitoring of the reaction.

Fluorogenic Substrates: These substrates are engineered to produce a fluorescent signal upon cleavage. nih.gov A widely used approach is based on Fluorescence Resonance Energy Transfer (FRET). thermofisher.com In a FRET-based substrate, a fluorescent donor molecule and a quencher molecule are attached to opposite ends of a peptide that contains the protease cleavage site. thermofisher.comnih.gov In the intact substrate, the quencher molecule absorbs the energy emitted by the donor, resulting in low fluorescence. thermofisher.com When the protease cleaves the peptide, the donor and quencher are separated, leading to a significant increase in fluorescence. thermofisher.comnih.gov The choice of the FRET pair, the amino acid sequence of the peptide linker, and the peptide length are critical design parameters that influence the sensitivity and kinetic properties of the assay. acs.org For instance, the use of a donor-acceptor pair like EDANS and DABCYL has been a common strategy. nih.govnih.gov

The core principle for both types of substrates is to create a molecule that is a good substrate for the enzyme while ensuring that the cleavage event is efficiently translated into a measurable optical signal. nih.govnih.gov

Optimization of Reaction Conditions for Enzymatic Assays

Optimizing reaction conditions is crucial for the accuracy and reliability of enzymatic assays using HIV Protease Substrate VI and its analogs. Key parameters that are typically optimized include pH, temperature, and incubation time. nih.gov

pH: HIV protease activity is highly dependent on pH. nih.gov The optimal pH for the enzymatic reaction is generally in the acidic range, often around pH 4.5 to 5.5, to mimic the physiological conditions of the viral maturation process. nih.govnih.gov

Temperature: The enzymatic reaction is typically carried out at 37°C to approximate physiological temperature. nih.gov

Incubation Time: The amount of product formed increases with the incubation time. nih.gov For kinetic studies, it is important to measure the initial reaction rates where the product formation is linear over time. A typical incubation time for endpoint assays might be around 2 hours. nih.gov

The table below summarizes typical optimized conditions for an HIV protease assay.

ParameterOptimized ConditionRationale
pH 4.5 - 5.5Mimics the physiological environment of the enzyme and ensures optimal catalytic activity. nih.govnih.gov
Temperature 37°CRepresents physiological temperature for the enzyme's function. nih.gov
Incubation Time Varies (e.g., 2 hours for endpoint assays)Sufficient time for detectable product formation while remaining in the linear range for kinetic analysis. nih.gov

High-Throughput Screening Methodologies Employing Substrate VI

High-throughput screening (HTS) is a critical tool for discovering new HIV protease inhibitors. Assays employing substrates like this compound are well-suited for HTS due to their simplicity and adaptability to microplate formats. abcam.com

The fundamental principle of these HTS assays is the measurement of a decrease in the signal (color or fluorescence) generated from the substrate cleavage in the presence of a potential inhibitor. abcam.com A typical HTS workflow involves:

Dispensing the HIV protease enzyme into microplate wells.

Adding compounds from a chemical library to the wells.

Initiating the reaction by adding the fluorogenic or chromogenic substrate.

Measuring the optical signal after a specific incubation period.

A reduction in the signal compared to a control without an inhibitor indicates that the compound may be an effective inhibitor of the protease. abcam.com These assays are rapid, sensitive, and can be automated to screen large numbers of compounds efficiently. abcam.commdpi.com

Advanced Kinetic Analysis Techniques

Beyond standard enzymatic assays, advanced techniques are employed to gain deeper insights into the kinetics of HIV protease interaction with its substrates and inhibitors.

Stopped-Flow Fluorescence Resonance Energy Transfer (FRET) Kinetics

Stopped-flow FRET kinetics is a powerful technique for studying the rapid, pre-steady-state kinetics of enzyme-substrate interactions. researchgate.netresearchgate.net This method allows for the observation of the initial binding events and conformational changes that occur on a millisecond timescale. researchgate.netnih.gov

In a typical stopped-flow FRET experiment, the HIV protease and a FRET-based substrate are rapidly mixed. researchgate.net The subsequent change in the FRET signal is monitored over time. researchgate.net The resulting kinetic traces can reveal multiple steps in the reaction mechanism, such as the initial binding of the substrate to form an enzyme-substrate complex, followed by conformational changes leading to the catalytically active complex, and finally, the cleavage of the substrate. researchgate.netresearchgate.net These pre-steady-state kinetic analyses provide crucial information for understanding the evolution of inhibitor-resistant forms of the protease. researchgate.netnih.gov

The table below shows an example of kinetic parameters that can be obtained from stopped-flow FRET experiments for the interaction of HIV-1 protease with a FRET substrate.

Kinetic ParameterDescription
kon (Association Rate Constant) Rate of the initial binding of the substrate to the enzyme.
koff (Dissociation Rate Constant) Rate of the dissociation of the substrate from the enzyme.
kcat (Catalytic Rate Constant) Rate of the cleavage of the substrate once it is bound to the enzyme.

Data is illustrative and based on principles from cited research. researchgate.netresearchgate.net

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics of molecules in real-time. nih.gov In the context of HIV protease, SPR is used to study the interaction of the enzyme with its substrates and inhibitors. nih.govibmc.msk.ru

In an SPR experiment, the HIV protease is typically immobilized on a sensor chip surface. nih.gov A solution containing the substrate or inhibitor (the analyte) is then flowed over the surface. The binding of the analyte to the immobilized protease causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov

By analyzing the SPR signal over time during the association and dissociation phases of the interaction, key kinetic parameters can be determined. nih.gov

The following table outlines the kinetic parameters that can be derived from SPR analysis of HIV protease interactions.

Kinetic ParameterDescription
kon (Association Rate Constant) The rate at which the inhibitor binds to the protease.
koff (Dissociation Rate Constant) The rate at which the inhibitor dissociates from the protease.
KD (Equilibrium Dissociation Constant) The ratio of koff/kon, which reflects the affinity of the inhibitor for the protease. A lower KD indicates a higher binding affinity.

Data is illustrative and based on principles from cited research. nih.govibmc.msk.ru

SPR provides valuable insights into the binding affinity and stability of inhibitor-protease complexes, which is crucial for the development of more potent and effective drugs. nih.gov

Determination of Michaelis-Menten Parameters (K_m, k_cat)

The enzymatic activity of HIV-1 protease is often characterized by determining its Michaelis-Menten parameters, the Michaelis constant (K_m) and the catalytic constant (k_cat), using substrates like this compound. The K_m value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max) and is an indicator of the enzyme's affinity for the substrate. A lower K_m suggests a higher affinity. The k_cat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

Table 1: Michaelis-Menten Parameters for HIV-1 Protease with Various Substrates

Enzyme VariantSubstrateK_m (μM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
Wild-TypeFluorogenic 10-amino acid substrate157.44.9 x 10⁵ raineslab.com
Wild-Type (C-SA)Chromogenic Substrate128.6 ± 1.0-- tandfonline.com
E35D"G"S MutantChromogenic Substrate198.0 ± 1.0-- tandfonline.com
BV82F VariantS3 Substrate-6.40.38 psu.edu
AEV82F VariantS3 Substrate-140.33 psu.edu

Inhibition Constant (K_i) Determination Using Substrate VI

This compound is instrumental in determining the inhibition constant (K_i) of potential HIV-1 protease inhibitors. The K_i value quantifies the inhibitor's binding affinity to the enzyme. In a typical competitive inhibition assay, the enzymatic reaction is carried out with a fixed concentration of the enzyme and Substrate VI, in the presence of varying concentrations of the inhibitor. tandfonline.comunc.edu

The initial reaction rates are measured, and the data are analyzed to determine the inhibitor concentration that reduces the enzyme activity by half (IC₅₀). The K_i can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the enzyme's K_m for that substrate. nih.gov For tight-binding inhibitors, where the K_i is comparable to the enzyme concentration, the Morrison equation is often employed for a more accurate determination. raineslab.com This approach has been used to determine the K_i values for several clinically approved inhibitors, such as Amprenavir, Darunavir, and Tipranavir, which exhibit picomolar inhibition constants. raineslab.com

Table 2: Inhibition Constants (K_i) for HIV-1 Protease Inhibitors

InhibitorProtease VariantK_i (pM)Reference
AmprenavirWild-Type135 raineslab.com
DarunavirWild-Type10 raineslab.com
TipranavirWild-Type82 raineslab.com

Structural Biology Approaches Aided by Substrate VI

Understanding the three-dimensional structure of HIV-1 protease in complex with its substrates is fundamental for rational drug design. This compound and its analogs have been pivotal in these structural studies.

Co-crystallization Strategies for HIV Protease-Substrate Complexes

X-ray crystallography has been a cornerstone in visualizing the interactions between HIV-1 protease and its substrates. Co-crystallization involves growing crystals of the enzyme in the presence of the substrate or a substrate analog. pnas.orgnih.gov In some cases, to capture the enzyme-substrate complex before cleavage occurs, researchers have soaked pre-formed enzyme crystals in a solution containing the substrate. pnas.org

These structural studies have revealed that substrate peptides bind within a defined volume in the active site, often referred to as the "substrate envelope." nih.gov This observation has led to the hypothesis that substrate selectivity is largely determined by a peptide's ability to adopt a low-energy conformation that fits within this envelope. nih.gov The structures of protease-substrate complexes have provided detailed atomic-level information about the critical interactions that govern substrate recognition and catalysis, which is invaluable for designing inhibitors that mimic the substrate's transition state. nih.govplos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Dynamics

NMR spectroscopy is a powerful technique for studying the dynamics of protein-ligand interactions in solution. nih.govnih.gov For the HIV-1 protease system, NMR has been used to investigate the conformational dynamics of the enzyme, particularly the flexible "flap" regions that cover the active site. nih.govpnas.org

Studies have shown that the flaps undergo conformational changes on multiple timescales, from sub-nanosecond to millisecond motions. nih.govacs.org These dynamics are crucial for substrate binding and product release. nih.gov NMR experiments, such as chemical exchange saturation transfer (CEST) and relaxation dispersion, can probe the transient interactions between the protease and its substrates, including the formation of sparsely populated encounter complexes that precede the formation of the productive, cleavable complex. pnas.orgpnas.org These studies have provided insights into how the protease recognizes its various cleavage sites within the Gag polyprotein and how drug resistance mutations can alter these dynamics. nih.govpnas.org

Cryo-Electron Microscopy (Cryo-EM) Applications (Potential)

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large macromolecular assemblies. fsu.edu While X-ray crystallography and NMR have been the primary methods for studying HIV-1 protease, cryo-EM holds potential for investigating larger, more complex assemblies involving the protease.

For instance, cryo-EM could be applied to study the structure of the full-length Gag-Pol polyprotein, of which the protease is a part. nih.gov Recent cryo-EM studies have already provided insights into the structure of the HIV-1 Pol polyprotein and foamy viral protease-reverse transcriptase complexes. nih.govnih.gov As the technology continues to advance, enabling the study of smaller and more dynamic complexes, cryo-EM could potentially be used to visualize HIV-1 protease in complex with its substrates within a more native-like context, such as during viral maturation. This could provide a more complete picture of the enzyme's function and its interactions with substrates and inhibitors.

Computational and In Silico Modeling Studies

Computational approaches, including molecular dynamics (MD) simulations and docking studies, complement experimental methods by providing a dynamic and energetic perspective on protease-substrate interactions. nih.govpnas.orgdiva-portal.org These in silico studies often use the known structures of protease-substrate complexes, obtained through X-ray crystallography or NMR, as starting points.

MD simulations can model the conformational flexibility of the protease and the substrate, revealing how the enzyme's flaps and active site residues adapt to accommodate different substrate sequences. researchgate.net Docking algorithms are used to predict the binding modes of various peptide sequences to the protease active site, helping to understand the structural basis of substrate specificity. nih.gov By calculating the binding free energies, these methods can help to distinguish between cleavable and non-cleavable sequences. nih.gov Furthermore, computational studies have been instrumental in understanding the mechanisms of drug resistance, by modeling how mutations in the protease can alter its interactions with both substrates and inhibitors. pnas.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Proteolysis

Quantum Mechanics/Molecular Mechanics (QM/MM) is a powerful computational method that allows for the study of chemical reactions in complex biological systems like enzymes. This hybrid approach treats the electronically active region of the system, such as the active site where bond-breaking and bond-forming events occur, with a high-level of theory (Quantum Mechanics), while the remainder of the protein and solvent is described using a more computationally efficient method (Molecular Mechanics).

In the context of HIV protease, QM/MM simulations have been instrumental in elucidating the catalytic mechanism of peptide bond hydrolysis nih.govrsc.org. Studies have explored the general acid-base mechanism, where the two catalytic aspartate residues (Asp25 and Asp25') in the enzyme's active site play crucial roles in activating a water molecule for nucleophilic attack on the substrate's scissile bond pnas.orgresearchgate.netnih.gov. The simulations can map the entire reaction pathway, identifying key transition states and intermediates researchgate.net.

For this compound, a QM/MM simulation would be configured as follows:

The QM Region : This high-accuracy zone would typically include the side chains of the catalytic dyad (Asp25 and Asp25'), the attacking water molecule, and the scissile peptide bond of the substrate, which is between the p-nitrophenylalanine and glutamic acid residues.

The MM Region : This region would encompass the rest of the HIV protease dimer, the remainder of the substrate peptide, and the surrounding solvent molecules.

The primary goal of such a simulation would be to calculate the potential energy surface and determine the activation free energy for the cleavage of this specific synthetic substrate. This provides a theoretical measure of how efficiently the enzyme processes it. While published research has extensively used QM/MM to study the hydrolysis of natural Gag and Gag-Pol polyprotein cleavage sites, specific QM/MM studies focused solely on the synthetic this compound are less common, as research often prioritizes understanding the processing of endogenous viral peptides rsc.orgnih.gov.

Molecular Dynamics (MD) Simulations of Enzyme-Substrate Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of biomolecules at an atomic level. For the HIV protease-substrate complex, MD simulations are used to investigate the physical motions and conformational changes that are essential for substrate binding and recognition nih.gov.

These simulations have revealed the high degree of flexibility in the HIV protease structure, particularly in the two β-hairpin "flaps" that cover the active site. The opening and closing of these flaps are critical for substrate entry and product release nih.gov. MD studies also highlight the crucial role of a network of conserved water molecules at the enzyme-substrate interface, which help mediate interactions and maintain the specific conformation required for catalysis nih.gov.

When applied to this compound, an MD simulation would model the substrate bound within the active site of the protease over a period of nanoseconds to microseconds. Key analyses would include:

Conformational Stability : Assessing the root-mean-square deviation (RMSD) of the substrate and enzyme to determine if the binding pose is stable.

Intermolecular Interactions : Mapping the network of hydrogen bonds and van der Waals contacts between the substrate and active site residues.

Enzyme Dynamics : Observing how the binding of the substrate influences the motion of the protease flaps and other flexible loop regions.

These simulations can help explain the structural basis for the substrate's specificity and affinity for the enzyme, complementing experimental kinetic data.

Peptide Docking Algorithms for Substrate Recognition

Peptide docking is a computational technique used to predict the preferred binding orientation and affinity of a peptide substrate to a protein receptor. Algorithms like RosettaDock and AutoDock CrankPep have been developed to tackle the challenge posed by the flexibility of peptide ligands nih.govarxiv.org.

In the study of HIV protease, peptide docking has been successfully used to identify the structural mechanisms of substrate specificity nih.gov. A key finding from these studies is that docking algorithms can effectively discriminate between cleavable and non-cleavable peptides. Cleavable peptides consistently show more favorable calculated binding energies compared to non-cleavable sequences nih.govcore.ac.uk. This energy difference arises from a better fit within the enzyme's active site, allowing for a greater number of favorable hydrogen bonds and van der Waals contacts nih.gov.

The process for docking this compound would involve:

Obtaining a high-resolution crystal structure of HIV protease.

Generating a 3D model of the this compound peptide.

Using a docking algorithm to systematically search for the optimal binding pose of the substrate within the protease's active site.

Scoring the resulting poses based on an energy function to identify the most likely binding conformation and estimate the binding affinity.

Research has shown that this methodology can predict the structure of protease-substrate complexes with high accuracy, often to within 1.1 Å root-mean-square deviation (RMSD) of experimentally determined crystal structures nih.gov.

Table 1: Example Docking Results for Known HIV-1 Protease Substrates This table presents illustrative data based on findings from computational peptide docking studies to demonstrate the typical outputs of such analyses. The values are representative of those found in the cited literature.

Substrate (Cleavage Site)Interface RMSD (Å)Binding Energy (Rosetta Energy Units)Reference
CA-p20.9-45.2 nih.gov
p2-NC1.1-43.8 nih.gov
p1-p60.8-46.1 nih.gov
MA-CA1.0-42.5 nih.gov

Neural Network and Machine Learning Approaches for Cleavage Site Prediction

Machine learning (ML) and artificial neural networks (ANN) offer powerful, data-driven approaches to understanding HIV protease specificity. These methods learn the complex patterns that define a cleavable peptide sequence from large datasets of known substrates and non-substrates.

The typical workflow involves:

Feature Engineering : Octapeptide sequences are encoded into numerical vectors. Features can include the identity of amino acids, their physicochemical properties (e.g., size, polarity, charge), or structural information.

Model Training : A machine learning model, such as a Support Vector Machine (SVM) or an Artificial Neural Network, is trained on a labeled dataset of thousands of peptide sequences that are known to be either cleaved or not cleaved by HIV protease.

Prediction : Once trained, the model can take a new, unseen peptide sequence—such as that of this compound—and predict the likelihood that it will be cleaved by the enzyme.

More recently, advanced deep learning (DL) methods like AlphaFold2 have been explored for their ability to predict the docked structure of peptide-protein complexes arxiv.orgarxiv.org. While these methods have shown remarkable success in protein folding, their application to docking HIV protease substrates has yielded mixed results. Studies have found that while traditional docking tools like AutoDock CrankPep can successfully predict the interactions of native peptides, they struggle to discriminate non-native ones. Conversely, some DL methods performed poorly when docking native peptides into the protease active site arxiv.orgarxiv.org. This highlights that specialized methodologies are still needed to perfect the prediction of substrate binding and cleavage.

Table 2: Overview of Computational Methods for Analyzing HIV Protease Substrate Interactions

Methodological FrameworkPrimary ApplicationKey Information ObtainedExample Software/Algorithm
QM/MM SimulationsStudying the chemical reaction of proteolysisCatalytic mechanism, transition states, activation energiesONIOM, DFTB
Molecular Dynamics (MD)Analyzing enzyme-substrate dynamics and stabilityConformational changes (e.g., flap motion), interaction networks, binding stabilityAMBER, GROMACS
Peptide DockingPredicting binding pose and affinityBinding energy scores, interface RMSD, structural basis of specificityRosettaDock, AutoDock CrankPep
Machine Learning / ANNPredicting cleavability from sequenceCleavage probability, identification of key sequence featuresSVM, Random Forest, ANN
Deep Learning DockingPredicting 3D structure of the complex3D coordinates of the docked complex, confidence scoresAlphaFold2, OmegaFold

Enzyme Kinetics and Catalytic Mechanism of Hiv Protease with Substrate Vi

Elucidation of the Protease Catalytic Cycle

The hydrolysis of a peptide substrate by HIV-1 protease follows a general acid-base catalytic mechanism, a hallmark of aspartic proteases. acs.orgnih.gov The cycle begins with the binding of the substrate in an extended conformation within the active site cavity. utexas.edu The catalytic process is initiated by a water molecule, which is activated by the catalytic aspartate dyad. utexas.edunih.gov

For catalysis to occur, a water molecule, often referred to as the lytic water, must be positioned and activated for a nucleophilic attack on the scissile carbonyl carbon of the substrate. utexas.edunih.gov In the unliganded enzyme, a water molecule is typically found hydrogen-bonded between the two catalytic aspartates. plos.org Upon substrate binding, this catalytic water is repositioned to optimally attack the peptide bond. plos.org

There are two primary proposed mechanisms for this initial step:

Stepwise Mechanism: One catalytic aspartate (e.g., Asp25'), in its deprotonated (basic) state, activates the water molecule by abstracting a proton. wikipedia.org The other aspartate (e.g., Asp25), being protonated (acidic), donates a proton to the carbonyl oxygen of the scissile bond. nih.gov This dual action enhances the nucleophilicity of the water and the electrophilicity of the carbonyl carbon, facilitating the attack. wikipedia.orgnih.gov

Concerted Mechanism: An alternative model suggests that the nucleophilic attack by the water molecule and the protonation of the carbonyl oxygen occur simultaneously, forming an acyclic transition state. wikipedia.orgnih.gov

Recent studies have provided evidence supporting the stepwise model through the crystallographic trapping of reaction intermediates. nih.govacs.org The activation of the water molecule is a critical prerequisite for the subsequent formation of a tetrahedral intermediate. acs.orgoup.com

The nucleophilic attack by the activated water molecule on the carbonyl carbon of the scissile bond leads to the formation of a high-energy tetrahedral intermediate. nih.govoup.com This intermediate, where the planar carbonyl carbon becomes a tetrahedral gem-diol, is a key feature of the catalytic pathway. researchgate.netacs.org The existence of this metastable intermediate has been confirmed by X-ray crystallography, where a substrate was trapped in this state within the enzyme's active site. nih.gov

The stabilization of this transient intermediate is crucial. It is held in place by a network of hydrogen bonds with the catalytic aspartates and a conserved "flap water" molecule that connects the intermediate to the tips of the enzyme's flaps (residues Ile50 and Ile1050). nih.gov

Following the formation of the tetrahedral intermediate, a series of proton transfers occurs. pnas.orgacs.org This process is considered the rate-limiting step in the catalytic cycle. pnas.orgacs.org One of the catalytic aspartates, acting as a general acid, donates a proton to the nitrogen atom of the scissile amide bond. pnas.orgpnas.org This protonation makes the amide nitrogen a better leaving group, preparing the C-N bond for cleavage. pnas.org Neutron diffraction studies have helped to visualize the precise protonation states of the catalytic aspartates and the inhibitor, confirming that one aspartate is protonated and the other is deprotonated in the complex. nih.govpnas.org

Once the amide nitrogen is protonated, the C-N scissile bond breaks. pnas.orgpnas.org This bond cleavage results in the formation of two separate product peptides. nih.gov The collapse of the tetrahedral intermediate and the severing of the peptide backbone are interdependent processes. acs.org

After cleavage, the two product peptides are initially held within the active site. pnas.org The conformation of the enzyme, particularly the flexible flaps, must change to allow for the release of these products. pnas.org The flaps, which close over the substrate during catalysis, must open to create an exit pathway for the newly formed peptides. rsc.orgnih.gov The release of the products regenerates the free enzyme, priming it for another round of catalysis. plos.org X-ray structures have captured the enzyme in complex with one or both product peptides, providing snapshots of the state just after cleavage but before complete release. plos.orgpnas.org

Transition State Analysis

Understanding the structure of the transition state—the highest energy point along the reaction coordinate—is critical for designing potent inhibitors, as many successful drugs are transition-state analogues. pnas.orgacs.org

The precise geometry of the transition state for the HIV-1 protease reaction has been elucidated using a combination of experimental kinetic isotope effects (KIEs) and computational modeling. pnas.orgpnas.org KIEs measure the change in reaction rate when an atom at a specific position is replaced by its heavier isotope. These experiments provide detailed information about bond formation and cleavage in the transition state.

A consistent transition structure involves a late attack of the catalytic water molecule, with significant proton transfer from a catalytic aspartate to the proline nitrogen of the substrate and partial cleavage of the C-N bond. researchgate.net Theoretical calculations have defined the key interatomic distances in the transition state. pnas.orgnih.gov

IsotopeAtom PositionNative Enzyme KIE (V/K)I84V Mutant KIE (V/K)Implication for Transition State
¹⁴CCarbonyl Carbon1.029 ± 0.0031.025 ± 0.005Significant change in bonding at the carbonyl carbon. pnas.orgnih.gov
¹⁵NAmide Nitrogen0.987 ± 0.0040.989 ± 0.003Indicates C-N bond cleavage and protonation of the nitrogen. pnas.orgnih.gov
¹⁸OCarbonyl Oxygen0.999 ± 0.0030.993 ± 0.003Reflects changes in the carbonyl bond during water attack. pnas.orgnih.gov
³Hβ-methylene of Asp0.968 ± 0.0010.976 ± 0.001Suggests proton transfer from the catalytic aspartate. pnas.orgnih.gov

Table 1: Kinetic Isotope Effects (KIEs) for the reaction catalyzed by native and a drug-resistant HIV-1 protease. The data indicates that the transition state structures are nearly identical for both the native and the resistant enzyme variant. pnas.orgnih.gov

These studies reveal a transition state where the attacking water's oxygen is approximately 1.79 Å from the carbonyl carbon, and the proton being transferred from the catalytic aspartate is about 1.26 Å from the accepting nitrogen atom. researchgate.net

The entire catalytic process can be described by a free energy landscape, which maps the energy of the system as it progresses from reactants to products. nih.govscispace.com This landscape includes the stable states of the enzyme-substrate (ES) and enzyme-product (EP) complexes, as well as the high-energy transition states and intermediates. researchgate.net

The folding and dimerization of the protease itself are critical thermodynamic considerations, as only the dimer is active. nih.govweizmann.ac.il The free energy of the association reaction is relatively modest, and the monomeric forms are only marginally stable. nih.gov This thermodynamic profile can be altered by mutations, which is a key mechanism of drug resistance, as changes in the free energy landscape can affect inhibitor binding affinity more than substrate processing. nih.gov

Computational methods like molecular mechanics (MM) and quantum mechanics/molecular mechanics (QM/MM) have been used to calculate the free energy profiles of the reaction. nih.govescholarship.org These calculations show the energy barriers associated with each step: water attack, formation of the tetrahedral intermediate, proton transfer, and C-N bond cleavage. researchgate.net The highest energy barrier corresponds to the rate-limiting transition state, which has been identified as the proton transfer step. pnas.org The calculated interaction energies between the enzyme and various substrates in the tetrahedral intermediate state show a strong correlation with experimentally measured kinetic data, validating the computational models. oup.com

Substrate ModificationCorrelation Coefficient (R) with Kinetic Data
Changes at P1 and P1'0.93
Changes at P2-P2'0.86
All 21 substitutions (P4 to P3')0.64

Table 2: Correlation between calculated interaction energies for HIV-1 protease with tetrahedral intermediates of various substrates and experimental kinetic measurements. The highest correlation is seen for modifications closest to the scissile bond. oup.com

Conformational Dynamics During Substrate VI Binding and Cleavage

The binding and subsequent cleavage of a substrate by HIV protease is not a static event but rather a highly dynamic process. This involves significant conformational rearrangements in both the enzyme and the substrate, which are crucial for catalysis.

The active site of HIV protease is covered by two flexible β-hairpin structures known as "flaps". These flaps are essential for the enzyme's catalytic activity, acting as a gate that controls substrate access to the active site. nih.govnih.gov Molecular dynamics simulations have revealed that the flaps can exist in several conformations, primarily described as open, semi-open, and closed states. nih.gov

The process of Substrate VI binding is thought to initiate with the flaps in a more open or semi-open conformation, allowing the substrate to enter the binding cleft. nih.gov The interaction with the substrate then induces a significant conformational change, causing the flaps to close down over the substrate. This "closed" conformation is critical for positioning the substrate correctly within the active site for catalysis and for shielding the reaction from the surrounding solvent. nih.gov

Research has shown that the flexibility of these flaps is not uniform and can be influenced by mutations, which in turn affects the enzyme's kinetic parameters. For instance, studies on drug-resistant HIV-1 protease variants have demonstrated marked fluctuations in the flap residues (residues 45-55) when compared to the wild-type enzyme. nih.gov This altered dynamic behavior can impact both substrate binding and the efficacy of protease inhibitors.

The transition between these conformational states is a complex dance of molecular motion. The binding of the substrate is proposed to involve not just a simple opening and closing, but a potential reversal of the flap tip ordering from the native semi-open state. nih.gov After the substrate is properly positioned, the enzyme transitions to a closed state. Following the cleavage of the substrate, another conformational change, likely involving a return to a more open state, is necessary to release the product fragments. nih.gov

Conformational StateFlap PositionRole in Catalysis with Substrate VI
Open/Semi-open Flaps are moved away from the active siteAllows for the initial binding of HIV Protease Substrate VI.
Closed Flaps are closed over the bound substrateOrients the substrate for cleavage and protects the active site. nih.gov

Beyond the large-scale movement of the flaps, more subtle conformational changes occur within the active site of HIV protease upon substrate binding. The active site is composed of a catalytic triad (B1167595) (Asp-Thr-Gly) and other residues that form specific pockets to accommodate the amino acid side chains of the substrate. osti.gov

The binding of this compound into the active site induces shifts in the positions of these residues to achieve a catalytically competent conformation. The substrate itself is held in an extended β-sheet conformation through a network of hydrogen bonds and van der Waals interactions with the enzyme.

Studies have shown that the interactions between the substrate and the protease can influence the geometry of the binding site. For example, the presence of a substrate can stabilize the enzyme and lead to a more compact structure. The binding of a substrate analog has been observed to reduce the distances across the substrate-binding channel by 0.5-0.6 Å. acs.org

Furthermore, the protonation state of the catalytic aspartate residues (Asp25/Asp25') is crucial and is believed to modulate the opening and closing of the active site, thereby influencing substrate binding. nih.gov The precise alignment of the substrate's scissile bond with the catalytic aspartates and a critical water molecule is the culmination of these conformational adjustments, leading to the hydrolysis of the peptide bond.

Active Site ComponentRole in Substrate VI Interaction
Catalytic Triad (Asp-Thr-Gly) Directly participates in the chemical cleavage of the substrate's peptide bond. osti.gov
Substrate Binding Pockets Accommodate the side chains of Substrate VI, contributing to binding specificity.
80's loops Undergo conformational shifts upon substrate binding, contributing to the overall tightening of the active site. acs.org

Impact of Hiv Protease Substrate Vi Research on Understanding Viral Biology

Insights into Gag and Gag-Pol Polyprotein Processing

The replication of HIV-1 is critically dependent on the activity of the viral protease, an enzyme that cleaves large, non-functional polyproteins called Gag and Gag-Pol into smaller, functional proteins required for assembling new, infectious virus particles. plos.orgacs.orgwikipedia.org The Gag polyprotein contains the primary structural proteins of the virus, including the matrix (MA), capsid (CA), and nucleocapsid (NC) proteins. acs.orgnih.gov The Gag-Pol polyprotein, produced in smaller quantities, contains the viral enzymes: protease (PR), reverse transcriptase (RT), and integrase (IN). acs.orgnih.gov

HIV Protease Substrate VI and similar synthetic peptides are designed to represent one of the specific cleavage sites within these polyproteins. nih.govmdpi.com Research using these substrates has been crucial for understanding that the cleavage of Gag and Gag-Pol is not a random event but a highly ordered and sequential cascade. nih.govuniprot.org The viral protease exhibits different efficiencies for each cleavage site, and this variation in cleavage rates is believed to regulate the complex process of virion assembly and maturation. nih.gov Studies with specific substrates allow researchers to quantify the kinetic parameters (kcat and Km) for individual cleavage events, providing a detailed map of the protease's specificity and preferences. nih.govmdpi.com This knowledge is vital for comprehending how the virus coordinates the release of structural and enzymatic proteins to build a functional virion. nih.govnih.gov

The processing of these polyproteins by the protease is an absolute requirement for producing mature, infectious virions, making the protease a key target for antiretroviral therapy. wikipedia.orgmdpi.com By studying how HIV protease interacts with substrates like Substrate VI, scientists gain a clearer picture of the molecular recognition events that govern this essential step in viral replication.

Understanding Mechanisms of Viral Maturation

Viral maturation is the process by which a newly budded, immature, and non-infectious virus particle transforms into a mature, infectious virion. mdpi.comnih.gov This transformation involves a dramatic morphological rearrangement of the virion's internal structures, which is triggered and driven entirely by the proteolytic processing of the Gag and Gag-Pol polyproteins by the HIV protease. nih.govcallutheran.edu

In immature virions, the Gag polyproteins form a spherical lattice beneath the viral envelope. mdpi.com Once the viral protease becomes active, it begins to cleave Gag, leading to the liberation of the MA, CA, and NC proteins. nih.gov This cleavage initiates a cascade of events: the capsid (CA) proteins reassemble to form the characteristic conical core that encapsulates the viral genome, which is condensed by the nucleocapsid (NC) protein. uniprot.orgnih.gov This structural reorganization is essential for the virus to become infectious. nih.govresearchgate.net

Research utilizing this compound helps to dissect this complex process. By providing a means to study the protease's activity in detail, these substrates allow scientists to investigate how the rate and order of polyprotein cleavage influence the dynamics of maturation. nih.gov For instance, mutations that alter the cleavage of specific sites can lead to the formation of aberrant, non-infectious particles, highlighting the precise regulation required for proper maturation. nih.gov Therefore, the study of protease-substrate interactions provides a direct window into the molecular triggers that govern the conversion of a non-infectious particle into a potent pathogen. nih.govnih.gov

Investigation of Protease-Substrate Coevolution

The development of protease inhibitors (PIs) has been a major success in the treatment of HIV/AIDS. nih.gov However, the virus's high mutation rate often leads to the emergence of drug-resistant strains. nih.govasm.org Resistance typically begins with mutations in the protease enzyme that reduce the binding affinity of the inhibitor. plos.org A significant challenge for the virus is that these same mutations can also impair the protease's ability to bind and cleave its natural substrates, Gag and Gag-Pol, thereby reducing the virus's replicative capacity or "fitness". plos.orgasm.org

To overcome this fitness cost, the virus often develops additional mutations, not only within the protease itself but also in the cleavage sites of its substrates (Gag). nih.govpnas.org This phenomenon, known as protease-substrate coevolution, represents a compensatory mechanism. nih.gov The substrate mutations effectively restore or enhance the processing efficiency of the drug-resistant protease, allowing the virus to maintain robust replication in the presence of the inhibitor. plos.orgpnas.org Studying substrates like this compound in conjunction with resistant protease variants is essential for understanding this critical mechanism of drug resistance. asm.org

Structural and biochemical studies have revealed the precise molecular adjustments that occur during protease-substrate coevolution. A key concept in this area is the "substrate envelope," which describes the consensus volume occupied by all natural substrates when bound to the protease active site. nih.govnih.govasm.org Drug resistance mutations often occur at protease residues that interact with parts of inhibitors that protrude beyond this envelope. nih.govasm.org

In a coevolved system, mutations in the substrate can alter its shape and chemical properties to better "fit" within the active site of the mutated, drug-resistant protease. nih.gov This improved complementarity enhances the molecular interactions necessary for efficient recognition and cleavage. pnas.org These restored interactions often involve changes in van der Waals contacts and hydrogen bonding patterns between the substrate and the enzyme. nih.govpnas.org For example, a mutation in the substrate might introduce a bulkier hydrophobic side chain that makes more favorable contact with the altered active site of the resistant protease, compensating for interactions lost due to the primary resistance mutation. pnas.org This interdependency in protease-substrate interactions is a key feature of coevolution, enabling the virus to sustain its function under drug pressure. nih.gov

Molecular InteractionWild-Type System (Protease + Substrate)Resistant System (Mutant Protease + Wild-Type Substrate)Coevolved System (Mutant Protease + Mutant Substrate)
Substrate Fit Optimal fit within the active site.Poor fit due to altered protease conformation; reduced binding affinity. plos.orgImproved fit; substrate mutation compensates for protease changes. nih.gov
van der Waals Contacts Extensive and favorable hydrophobic interactions. nih.govReduced contacts, leading to weaker binding. pnas.orgContacts are enhanced and restored, improving binding affinity. pnas.org
Hydrogen Bonds Specific, conserved hydrogen bonds stabilize the complex. nih.govKey hydrogen bonds may be lost or weakened. pnas.orgNew or altered hydrogen bonding patterns may form to stabilize the complex.
Processing Efficiency HighLowRestored to near wild-type levels. plos.org

The HIV-1 protease is a highly dynamic enzyme. Its active site is covered by two flexible "flaps" that must open to allow a substrate to enter and then close over it to position it correctly for cleavage. wikipedia.orgmdpi.comcallutheran.edu The conformational dynamics of these flaps and the active site are crucial for the enzyme's function. pnas.orgnih.gov

Drug resistance mutations can significantly alter the dynamic properties of the protease. nih.gov For instance, some mutations may increase the flexibility of the flaps, which can favor the release of a bulky inhibitor, thereby conferring resistance. However, this increased motion can also disrupt the precise positioning of the natural substrate, leading to less efficient cleavage. nih.gov

Coevolutionary mutations in the substrate can compensate for these dynamic changes. An altered substrate may bind in a way that stabilizes the closed, active conformation of the flaps in the resistant protease, effectively restoring the dynamic coupling between the enzyme and its target. nih.gov The concept of a "dynamic substrate envelope" has been proposed to better represent this reality, acknowledging that the interaction is not static but involves conformational fluctuations of both the protease and the substrate. nih.gov This dynamic interplay ensures that even in the face of resistance mutations, the enzyme can efficiently recognize and process its diverse array of natural substrates, allowing the virus to complete its maturation process. nih.gov

Dynamic FeatureEffect of Resistance Mutations on ProteaseCompensatory Effect of Substrate Coevolution
Flap Dynamics Increased flexibility or altered opening/closing rates, which can impair substrate binding. nih.govStabilizes the closed conformation of the flaps around the substrate, restoring efficient cleavage.
Active Site Conformation Disturbance of the catalytic geometry, leading to reduced enzymatic activity. pnas.orgPromotes a more catalytically competent conformation of the active site residues.
Protease-Substrate Coupling Decoupling of conformational motions between the enzyme and substrate. nih.govRestores the interdependent dynamic coupling necessary for efficient processing. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel HIV Protease Substrate VI Variants for Specific Research Questions

This compound is a specialized peptide compound designed to mimic the natural substrates of HIV protease, enabling researchers to effectively study enzyme kinetics and inhibition. chemimpex.com The development of novel variants of this substrate is a promising avenue for addressing specific and nuanced research questions. By modifying the peptide sequence or attaching molecular probes, scientists can create tailored tools for a variety of applications.

One significant area of development is the creation of fluorogenic substrates for Förster Resonance Energy Transfer (FRET) assays. nih.govrsc.org In a typical FRET-based sensor, a fluorescent donor and a quencher molecule are attached to the ends of a peptide substrate. rsc.org When the substrate is intact, the quencher suppresses the donor's fluorescence. Upon cleavage by HIV protease, the donor and quencher are separated, resulting in a measurable increase in fluorescence. rsc.organaspec.com Novel variants of this compound can be engineered with different FRET pairs (e.g., AcGFP1 and mCherry) to optimize sensitivity and allow for real-time monitoring of protease activity within living cells. nih.gov

These engineered substrates are invaluable for:

High-throughput screening (HTS) of potential protease inhibitors. nih.gov

Studying the kinetics of drug resistance , as different substrate variants can be designed to mimic the altered cleavage sites found in resistant viral strains. nih.gov

Investigating the specificity of proteases from different HIV subtypes or related retroviruses. mdpi.com

By systematically substituting amino acids at various positions within the substrate, researchers can also probe the intricacies of the protease's active site and better understand how mutations affect substrate recognition and binding. mdpi.comnih.gov This knowledge is critical for the rational design of next-generation inhibitors that are less susceptible to resistance. nih.govasm.org

Substrate Variant TypeModificationPrimary Research ApplicationExample Components
FRET-Based SubstrateAttachment of a fluorescent donor and a quencher molecule.Real-time kinetic assays and high-throughput screening of inhibitors. nih.govrsc.orgDonor: EDANS, AcGFP1; Quencher: DABCYL, mCherry. nih.govanaspec.com
Isotopically Labeled SubstrateIncorporation of stable isotopes (e.g., ¹³C, ¹⁵N).NMR studies of enzyme-substrate dynamics and structural analysis.¹³C or ¹⁵N labeled amino acids.
Biotinylated SubstrateAttachment of a biotin (B1667282) molecule.Immobilization for binding assays and affinity purification of protease.Biotin tag.
Chromogenic SubstrateIncorporation of a chromogenic group that changes color upon cleavage.Simple, colorimetric assays for protease activity. glpbio.comp-nitroaniline (pNA).

Integration of Multi-Omics Data for Substrate Prediction

The advent of multi-omics technologies—genomics, transcriptomics, and proteomics—offers a powerful approach to understanding the complex interplay between HIV and its host. frontiersin.orgnih.gov Integrating these vast datasets can significantly enhance the prediction of potential HIV protease substrates, including novel viral and host proteins, thereby contextualizing the utility of tools like this compound.

Proteomics, in particular, has been instrumental in identifying cellular proteins that are cleaved by HIV protease during infection. nih.govnih.gov Techniques like positional proteomics can identify the exact cleavage sites within these host proteins on a proteome-wide scale. nih.govnih.gov This information is invaluable for several reasons:

Refining Substrate Specificity Profiles: By analyzing the sequences of numerous identified cleavage sites, researchers can build more accurate and comprehensive models of HIV protease substrate specificity. nih.gov This goes beyond simple consensus sequences and can reveal more subtle patterns and dependencies between different amino acid positions.

Improving Predictive Algorithms: The integration of sequence, structural, and physicochemical features derived from multi-omics data can be used to train machine learning algorithms, such as artificial neural networks and support vector machines, to more accurately predict novel cleavage sites. nih.gov

Understanding Pathogenesis: Identifying which host proteins are targeted by HIV protease can shed light on the mechanisms by which the virus manipulates the host cell to support its own replication and evade the immune system. nih.gov

This data-rich approach allows for the refinement of research tools like this compound. For example, if multi-omics data reveals a particularly important or frequently cleaved host protein, variants of Substrate VI could be designed to mimic that specific sequence. This would create a highly relevant tool for studying the pathological consequences of that cleavage event and for screening inhibitors that might prevent it.

Advanced Computational Modeling of HIV Protease-Substrate VI Systems

Computational modeling has become an indispensable tool in HIV research, providing insights into the molecular dynamics and energetics of protease-substrate interactions that are often difficult to obtain through experimental methods alone. nih.gov Advanced computational techniques are increasingly being applied to systems involving HIV protease and its substrates, including mimics like this compound.

Molecular Dynamics (MD) Simulations are a key technique used to study the dynamic behavior of the protease-substrate complex over time. nih.govnih.gov These simulations can reveal:

Conformational Changes: How the protease, particularly its flexible "flap" regions, opens to admit the substrate and closes to perform catalysis. nih.govnih.gov

Binding and Release Pathways: The entire process of a substrate encountering the enzyme, binding in the active site, and the subsequent release of the cleaved products. nih.govcnr.it

Role of Water Molecules: The critical role of specific water molecules in mediating interactions between the protease and the substrate.

Impact of Mutations: How drug-resistance mutations alter the dynamics and flexibility of the protease, which can, in turn, affect substrate and inhibitor binding differently. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a higher level of theoretical detail by treating the chemically reactive part of the system (the active site and the scissile bond of the substrate) with quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics. acs.orgresearchgate.net This hybrid approach is particularly useful for:

Elucidating the Catalytic Mechanism: Modeling the precise electronic rearrangements that occur during the cleavage of the peptide bond. acs.orgresearchgate.net

Calculating Activation Energies: Determining the energy barriers for the reaction, which provides insight into the efficiency of cleavage for different substrates. researchgate.net

These advanced modeling techniques allow researchers to simulate the interaction of this compound with both wild-type and drug-resistant protease variants at an atomic level. rsc.org This can help explain experimental observations and guide the development of new substrate variants and inhibitors with improved properties. rsc.org

Application of Substrate VI in Next-Generation Antiviral Research Methodologies

This compound and its derivatives are central to the development and implementation of next-generation methodologies for antiviral research. chemimpex.com Their primary application lies in the high-throughput screening (HTS) of compound libraries to identify novel HIV protease inhibitors.

FRET-Based HTS Assays: As discussed previously, fluorogenic variants of this compound are ideal for HTS. nih.govrsc.org These assays are homogeneous (all components are in solution), sensitive, and can be performed in a continuous, real-time format, making them highly suitable for automation. anaspec.com By using these substrates, researchers can rapidly screen tens of thousands of compounds to identify "hits" that inhibit protease activity. nih.gov This technology allows for the visualization of protease inhibition within living cells, providing a more biologically relevant context for drug discovery. nih.gov

PROTAC Technology: An emerging and innovative antiviral strategy is the use of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that brings a target protein (in this case, HIV protease) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's own proteasome. While still a developing field in virology, the concept of degrading an essential viral protein rather than just inhibiting it is therapeutically compelling. researchgate.net

This compound can play a role in the development of PROTACs by being used in initial screening assays to identify molecules that bind to the protease. These binding molecules can then be incorporated into a PROTAC design.

MethodologyRole of this compoundAdvantagePotential Outcome
High-Throughput Screening (HTS) using FRETAs a fluorogenic reporter of protease activity. chemimpex.comnih.govEnables rapid, automated screening of large compound libraries. nih.govIdentification of novel HIV protease inhibitor "hits".
Fragment-Based Drug DiscoveryUsed in biophysical assays (e.g., thermal shift, SPR) to detect binding of small fragments to the protease.Efficiently samples chemical space to find starting points for inhibitor design.Identification of novel chemical scaffolds for inhibitor development.
PROTAC DevelopmentUsed in initial screens to identify ligands that bind to HIV protease.Leads to the degradation of the target protein rather than just inhibition.Development of a new class of antiviral drugs with a novel mechanism of action.

Exploration of this compound Interactions with Host Cellular Proteins (Potential)

While the primary role of HIV protease is to cleave viral polyproteins, a growing body of evidence indicates that it can also cleave a number of host cellular proteins. nih.govnih.govnih.gov This activity is thought to be a mechanism by which the virus manipulates the host cell environment to its advantage. The identification of these host cell substrates has opened up a new area of research into the potential interactions between HIV protease substrates and host proteins.

HIV protease has been shown to cleave host proteins involved in various cellular processes, including apoptosis (e.g., procaspase 8, Bcl-2) and cytoskeletal structure. nih.gov The cleavage of these proteins can contribute to the cytopathic effects of HIV infection and modulate the host's immune response.

Given that this compound is designed to mimic a natural viral cleavage site, it is plausible that it could interact with host proteins that normally bind to or are cleaved by the viral protease. chemimpex.com This presents several intriguing, albeit speculative, research possibilities:

Identifying Host Protein Interactors: this compound could be used as "bait" in affinity purification or pull-down experiments with cell lysates to identify host proteins that bind to it. This could reveal novel host factors that interact with viral polyproteins before they are cleaved.

Investigating Competitive Inhibition: It is possible that some host proteins contain sequences that mimic viral cleavage sites. These host proteins could act as competitive inhibitors of the viral protease. This compound could be used in competition assays to identify such proteins.

Probing the "Substrate Envelope": The concept of a "substrate envelope" suggests that the protease recognizes a conserved three-dimensional shape common to all its natural substrates. asm.org Inhibitors that fit within this envelope are thought to be less susceptible to drug resistance. nih.govresearchgate.net It is possible that some host proteins also fit within this envelope. Studying the interaction of this compound with host proteins could provide further insights into the structural determinants of substrate recognition and help in the design of more robust inhibitors. asm.org

While direct interactions between this compound and host proteins have not been extensively documented, this remains a fertile ground for future investigation, potentially revealing new aspects of HIV pathogenesis and new targets for therapeutic intervention. frontiersin.orgmdpi.com

Q & A

Q. What is the structural composition of HIV Protease Substrate VI, and how does it facilitate enzyme activity assays?

this compound is a synthetic peptide designed with fluorogenic groups (e.g., Edans and Dabcyl) flanking the protease cleavage site. Its structure typically includes a sequence derived from natural HIV polyprotein cleavage sites (e.g., SQNYPIVQ), enabling fluorescence resonance energy transfer (FRET)-based detection of protease activity. Upon cleavage, the separation of Edans (donor) and Dabcyl (acceptor) increases fluorescence, providing a quantifiable signal . The peptide’s molecular formula (e.g., C₈₂H₁₃₃N₂₇O₂₃S₁) and amino acid arrangement are optimized for specificity and stability under assay conditions.

Q. How is this compound utilized in kinetic assays to determine protease inhibition?

Researchers use Substrate VI in continuous fluorometric assays to calculate kinetic parameters like Kₘ (Michaelis constant) and kₐₜₜ (catalytic rate constant). By varying substrate concentrations and measuring initial reaction velocities, Lineweaver-Burk or Michaelis-Menten plots are generated. Inhibitor efficacy (e.g., IC₅₀ values) is assessed by introducing candidate compounds and monitoring reduced cleavage rates .

Q. What experimental controls are critical when using synthetic substrates like Substrate VI?

Essential controls include:

  • Blank reactions (substrate without protease) to measure background fluorescence.
  • Positive controls with a known protease inhibitor (e.g., ritonavir) to validate assay sensitivity.
  • Negative controls using mutated or scrambled peptide sequences to confirm cleavage specificity .

Q. How does the choice of buffer conditions affect HIV protease activity assays with Substrate VI?

Protease activity is pH-dependent, with optimal activity observed at pH 4.7–5.5. Buffers like sodium acetate (pH 5.0) or citrate-phosphate (pH 5.5) are commonly used. Ionic strength (e.g., 150 mM NaCl) and reducing agents (e.g., DTT) are added to maintain enzyme stability and prevent aggregation .

Q. What are the limitations of FRET-based substrates in studying protease kinetics?

Limitations include:

  • Inner-filter effects at high substrate concentrations.
  • Potential interference from auto-fluorescent inhibitors.
  • Inability to distinguish between multiple cleavage sites in polyprotein substrates. Complementary methods like HPLC or mass spectrometry are recommended for validation .

Advanced Research Questions

Q. How can structural databases resolve contradictions in substrate-binding affinity data across studies?

The HIV Protease Database provides experimentally determined 3D structures of protease-substrate complexes. Researchers can compare binding modes (e.g., hydrogen bonding, hydrophobic interactions) across substrates and mutants to identify confounding factors like crystal packing artifacts or pH-dependent conformational changes . For example, mutations in the protease’s active site (e.g., D25N) may alter substrate docking, necessitating molecular dynamics simulations to reconcile kinetic discrepancies .

Q. What strategies optimize the design of substrate analogs for resistance profiling?

Advanced approaches include:

  • Alanine scanning mutagenesis to identify residues critical for cleavage.
  • Molecular docking using software like AutoDock to predict binding affinities of modified substrates.
  • Phage display libraries to screen for protease-resistant variants under selective pressure .

Q. How can researchers differentiate between competitive and non-competitive inhibition using Substrate VI?

Perform kinetic assays with varying substrate and inhibitor concentrations. Competitive inhibitors increase Kₘ without affecting Vₘₐₓ, whereas non-competitive inhibitors reduce Vₘₐₓ while Kₘ remains constant. Double-reciprocal plots (1/velocity vs. 1/[substrate]) are analyzed to distinguish inhibition mechanisms .

Q. What methodologies address low signal-to-noise ratios in high-throughput screening with Substrate VI?

Solutions include:

  • Time-resolved fluorescence to minimize background noise.
  • Quenching-resistant fluorophores (e.g., TAMRA instead of Dabcyl).
  • Microfluidics-based assays to reduce reagent volumes and enhance sensitivity .

Q. How do protease dimerization dynamics influence substrate cleavage efficiency?

HIV protease functions as a homodimer, and dimer dissociation reduces activity. Use techniques like:

  • Size-exclusion chromatography to monitor dimer stability under assay conditions.
  • Cross-linking agents (e.g., glutaraldehyde) to stabilize dimers during kinetic studies.
  • Single-molecule FRET to observe real-time dimer-substrate interactions .

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